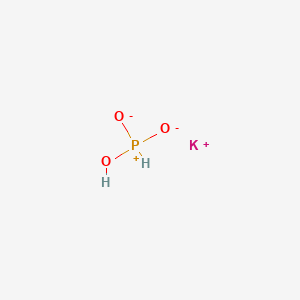
Potassium;hydroxy(dioxido)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;hydroxy(dioxido)phosphanium is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to hydroxy and dioxido groups, with potassium as a counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of potassium;hydroxy(dioxido)phosphanium typically involves the reaction of a phosphorus-containing precursor with potassium hydroxide. One common method is the etherification of hydroxy-phosphines with different triflates, tosylates, and mesitylates in the presence of cesium or potassium carbonates in dimethylformamide (DMF) . Another approach involves the cleavage of P–C bonds of tertiary phosphines by lithium and potassium to prepare phosphide precursors .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Potassium;hydroxy(dioxido)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The hydroxy group can be substituted with other functional groups, such as chloro or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and ammonia (NH3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Chloro- and amino-phosphines.
Wissenschaftliche Forschungsanwendungen
Potassium;hydroxy(dioxido)phosphanium has a wide range of applications in scientific research:
Biology: The compound is studied for its potential role in biochemical reactions involving phosphorus.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of potassium;hydroxy(dioxido)phosphanium involves its interaction with molecular targets through its phosphorus atom. The compound can act as a nucleophile, participating in various chemical reactions by donating electron pairs. This nucleophilic behavior is crucial in its role as a reagent in organic synthesis and its potential biological activities .
Vergleich Mit ähnlichen Verbindungen
Phosphorus ylides: These compounds, such as methylenetriphenylphosphorane, are structurally similar and also act as nucleophiles in organic reactions.
Hydroxy- and amino-phosphonates: These compounds share similar functional groups and are used in medicinal and industrial applications.
Uniqueness: Potassium;hydroxy(dioxido)phosphanium is unique due to its specific combination of hydroxy and dioxido groups bonded to phosphorus, along with potassium as a counterion. This unique structure imparts distinct chemical properties, making it valuable in various applications.
Eigenschaften
IUPAC Name |
potassium;hydroxy(dioxido)phosphanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K.H3O3P/c;1-4(2)3/h;4H,(H2,1,2,3)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZAODNOSCFHKT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[PH+]([O-])[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2KO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.086 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














